molecular formula C20H23NO4 B14408405 Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate CAS No. 81401-54-9

Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate

Cat. No.: B14408405
CAS No.: 81401-54-9
M. Wt: 341.4 g/mol
InChI Key: MVNBRDPWSUYEKU-UHFFFAOYSA-N
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Description

Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate is a chemical compound known for its unique structure and properties. It is an ester derivative that contains aromatic and aliphatic components, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate typically involves the esterification of 3-butanamido-4-(3-methylphenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical and biological properties.

Properties

CAS No.

81401-54-9

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 3-(butanoylamino)-4-(3-methylphenoxy)benzoate

InChI

InChI=1S/C20H23NO4/c1-4-7-19(22)21-17-13-15(20(23)24-5-2)10-11-18(17)25-16-9-6-8-14(3)12-16/h6,8-13H,4-5,7H2,1-3H3,(H,21,22)

InChI Key

MVNBRDPWSUYEKU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)OC2=CC=CC(=C2)C

Origin of Product

United States

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